methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate” is a complex organic molecule. It contains a pyrido[3,2-d]pyrimidin-1(2H)-yl group, which is a type of heterocyclic compound . These types of compounds are often found in many pharmaceuticals and are of interest in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzyl group would likely provide some degree of aromatic stabilization .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the heterocyclic ring and the various functional groups. For example, the acetamido group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl and acetamido groups could impact its solubility .Aplicaciones Científicas De Investigación
- Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a derivative of the compound, has been investigated for its analgesic potential. Researchers have modified the benzene moiety of the molecule to enhance its analgesic properties . The presence of a substituent in position 7 has proven particularly effective, regardless of its nature. Comparative studies with initial esters and their mono- and diammonium salts revealed promising results .
- Methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can serve as a dopant to dope silicone elastomer, facilitating the formation of 3D biocompatible scaffolds . Additionally, it plays a role in two-photon polymerization for micro-fabricating 3D hydrogels, which holds promise for biomedical and tissue engineering applications .
- Although not directly related to the compound itself, research on catalytic hydrogenation of methyl benzoate to benzyl aldehyde highlights the potential for optimizing catalysts to enhance benzaldehyde synthesis. This achievement was attained under specific conditions, emphasizing efficiency and sustainability .
- Scientists have explored the relationship between the structure of 2,1-benzothiazine derivatives and their analgesic activity. By synthesizing methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its analogs, they identified patterns related to substituents in the benzene moiety. Single-crystal X-ray diffraction analysis revealed conformational rearrangements during salt formation. Modification of the benzene moiety can enhance analgesic properties .
- The synthesis of methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and related compounds involves commercially available substituted 2-aminobenzoic acids or their methyl esters. These compounds serve as starting materials for further pharmaceutical development .
- Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a monoclinic form of the compound, has demonstrated powerful analgesic and anti-inflammatory properties. It outperformed Piroxicam and Meloxicam in the same doses, making it a potential drug candidate .
Analgesic and Anti-Inflammatory Properties
Biocompatible Scaffolds and 3D Hydrogels
Catalytic Hydrogenation
Structure–Analgesic Activity Relationship
Pharmaceutical Synthesis
Potential Drug Candidates
Direcciones Futuras
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves the reaction of 3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid with methyl 4-aminobenzoate in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "methyl 4-aminobenzoate", "coupling agent" ], "Reaction": [ "To a solution of 3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid in a suitable solvent, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) and stir for 30 minutes.", "Add methyl 4-aminobenzoate to the reaction mixture and stir for 24 hours at room temperature.", "After completion of the reaction, filter the precipitated solid and wash with a suitable solvent.", "Purify the crude product by column chromatography using a suitable eluent to obtain the desired product, methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate." ] } | |
Número CAS |
921873-77-0 |
Nombre del producto |
methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate |
Fórmula molecular |
C24H20N4O5 |
Peso molecular |
444.447 |
Nombre IUPAC |
methyl 4-[[2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C24H20N4O5/c1-33-23(31)17-9-11-18(12-10-17)26-20(29)15-27-19-8-5-13-25-21(19)22(30)28(24(27)32)14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,26,29) |
Clave InChI |
CGWVYVSCRDMKMV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.